molecular formula C12H8FNO2 B1503483 5-(3-Fluorophenyl)picolinic acid CAS No. 1158763-55-3

5-(3-Fluorophenyl)picolinic acid

Cat. No.: B1503483
CAS No.: 1158763-55-3
M. Wt: 217.2 g/mol
InChI Key: JJDSMZVLNUOPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluorophenyl)picolinic acid (CAS: 1158763-55-3, molecular formula: C₁₂H₈FNO₂) is a fluorinated picolinic acid derivative. Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions between 5-bromopicolinic acid and 3-fluorophenyl boronic acid or acetylene derivatives, followed by hydrolysis or functional group modifications .

Properties

IUPAC Name

5-(3-fluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)9-4-5-11(12(15)16)14-7-9/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDSMZVLNUOPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673419
Record name 5-(3-Fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158763-55-3
Record name 5-(3-Fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)picolinic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and other necessary reagents.

  • Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Fluorophenyl)picolinic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its oxidized form.

  • Reduction: Reduction reactions to produce different derivatives.

  • Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

5-(3-Fluorophenyl)picolinic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biological studies to investigate its effects on cellular processes.

  • Medicine: Potential medicinal applications include its use as a precursor for drug development.

  • Industry: It may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(3-Fluorophenyl)picolinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological activity and physicochemical properties of picolinic acid derivatives are highly dependent on the substituent's position and electronic nature. Key analogs include:

Compound Name Substituent Position Molecular Formula Molecular Weight Key Properties/Applications Reference
5-(3-Fluorophenyl)picolinic acid 3-F on phenyl C₁₂H₈FNO₂ 229.23 Antibacterial candidate
5-(4-Fluorophenyl)picolinic acid 4-F on phenyl C₁₂H₈FNO₂ 229.23 Lower solubility vs. 3-F analog
5-(4-Methoxyphenyl)picolinic acid 4-OCH₃ on phenyl C₁₃H₁₁NO₃ 229.23 Higher solubility in polar solvents
5-(4-Cyanophenyl)picolinic acid 4-CN on phenyl C₁₃H₈N₂O₂ 225.1 Enhanced electronic interactions
5-(4-(Trifluoromethoxy)phenyl)picolinic acid 4-OCF₃ on phenyl C₁₃H₈F₃NO₃ 297.20 Improved metabolic stability

Notes:

  • Solubility : The 4-methoxyphenyl derivative exhibits higher aqueous solubility than fluorinated analogs due to the polar methoxy group .
  • Stability : tert-Butyl substituents (e.g., qy20 in ) reduce stability compared to linear alkyl chains (e.g., qy17) due to steric hindrance .
Antibacterial Efficacy
  • 5-(4-Butylphenyl)picolinic acid (qy17) : Demonstrates superior antibacterial activity against Staphylococcus haemolyticus (MIC: 8 µg/mL) compared to 5-(4-(tert-butyl)phenyl)picolinic acid (qy20, MIC: 32 µg/mL), attributed to better solubility and membrane penetration .
  • Fluorinated Analogs : this compound shows moderate activity against Gram-positive bacteria, while 5-(4-fluorophenyl) analogs exhibit reduced potency, likely due to altered electronic effects .
Antileishmanial Activity
  • 5-(4-Cyanophenyl)picolinic acid: Displays significant activity against Leishmania donovani (IC₅₀: 2.1 µM), outperforming non-fluorinated derivatives by enhancing target binding via the electron-withdrawing cyano group .

Key Research Findings

Substituent Position Matters : 3-Fluorophenyl analogs generally outperform 4-fluorophenyl isomers in antibacterial assays due to optimized steric and electronic interactions with bacterial targets .

Polar Groups Enhance Solubility: Methoxy and cyano substituents improve aqueous solubility, critical for drug bioavailability .

Trifluoromethoxy Groups Improve Stability : The 4-(trifluoromethoxy)phenyl derivative exhibits prolonged half-life in metabolic studies, making it a candidate for prolonged-action therapeutics .

Biological Activity

5-(3-Fluorophenyl)picolinic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and agricultural science due to its notable biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a picolinic acid backbone with a fluorinated phenyl group at the 5-position. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group can influence the compound’s binding affinity to various enzymes and receptors, modulating biological processes such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act on receptors to alter signaling pathways, potentially affecting neurotransmission and other physiological responses.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant activity in various in vitro assays. For instance:

  • Cell Viability Assays : Research has shown that the compound can affect cell viability in cancer cell lines, indicating potential anti-cancer properties.
  • Enzyme Activity : It has been reported to inhibit certain enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.

Case Studies

  • Neuropharmacology : A study explored the effects of this compound on glutamate receptors, revealing its potential as a modulator for neurological conditions such as schizophrenia. The compound was found to enhance receptor activity under specific conditions, suggesting therapeutic implications for cognitive disorders .
  • Herbicide Development : The compound's structural similarity to natural auxins has led researchers to investigate its herbicidal properties. Field trials indicated that it can effectively inhibit the growth of certain weeds, making it a candidate for developing new herbicides .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusFindingsReference
NeuropharmacologyModulates glutamate receptor activity
Enzyme InhibitionSignificant inhibition of specific enzymes
Herbicidal ActivityEffective against broadleaf weeds
Cell ViabilityReduces viability in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Fluorophenyl)picolinic acid
Reactant of Route 2
Reactant of Route 2
5-(3-Fluorophenyl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.